N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide
Description
[(4-Bromobenzyl)sulfanyl]acetic acid (C₉H₉BrO₂S) is a sulfanylacetic acid derivative featuring a 4-bromobenzyl group attached to the sulfur atom of the thioether linkage. The bromine substituent enhances lipophilicity and may facilitate cross-coupling reactions, making it valuable in medicinal chemistry and polymer science.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-13-9-12(10-19-11-13)17(23)20-7-8-21-15-3-1-2-4-16(15)22(14-5-6-14)26(21,24)25/h1-4,9-11,14H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUKCRVCMSZWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC(=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzothiadiazole moiety, which is known for its association with various therapeutic effects, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H18F N3O3S, with a molecular weight of approximately 339.4 g/mol. The structure includes a 5-fluoropyridine core and a cyclopropyl group attached to a dioxo-benzothiadiazole unit. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide exhibits several biological activities:
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar structures have been reported to inhibit protein kinases and other critical enzymes that play roles in cancer progression and inflammation .
Anticancer Activity
Research suggests that the benzothiadiazole moiety contributes to anticancer properties. Compounds containing this structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . Further studies are necessary to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Anti-inflammatory Effects
The presence of the benzothiadiazole core is particularly noteworthy as it has been associated with anti-inflammatory activities. Compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide have been shown to reduce inflammation markers in various models .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. |
| Animal models | Showed reduced tumor size in xenograft models when administered at specific dosages. |
| Mechanistic studies | Indicated that the compound may activate apoptotic pathways through caspase activation . |
Synthesis and Modification
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide typically involves several key steps:
- Formation of the Benzothiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : This step often requires specific reagents to ensure high yields.
- Final Coupling : The final product is obtained through coupling reactions with 5-fluoropyridine derivatives.
These methods require careful control of reaction conditions to ensure high yields and purity .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)thio]acetic Acid
- Structure : Fluorophenylthio group instead of bromobenzyl.
- Properties : Molecular weight = 186.2 g/mol; CAS 332-51-4 . Lower molecular weight and higher electronegativity due to fluorine.
- Applications: Used in anion detection sensors (e.g., perchlorate) via gold nanoparticle modification .
- Key Difference : Fluorine’s electron-withdrawing nature enhances sensor sensitivity, whereas bromine’s bulkiness may hinder such applications but improve stability in hydrophobic environments.
WY14643
- Structure: ({4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl}sulfanyl)acetic acid.
- Properties : PPARα agonist; induces peroxisome proliferation in preclinical studies .
- Applications : Research tool for studying lipid metabolism and nuclear receptors .
- Key Difference: The pyrimidine and chlorophenyl groups confer specificity to PPARα, unlike the bromobenzyl group, which lacks known receptor targeting.
2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic Acid
- Structure : Bis-isopropylcarbamothioyl substituent.
- Properties: Crystalline solid with detailed crystallographic data (monoclinic P2₁/c space group) .
- Applications : Used in crystallography studies and as a building block for metal-organic frameworks .
- Key Difference : The carbamothioyl group enables metal coordination, whereas the bromobenzyl group may prioritize aromatic interactions.
2-(4-Bromobenzenesulfonamido)acetic Acid
- Structure : Bromobenzenesulfonamido group.
- Properties : Crystal structure reported (R factor = 0.058) .
- Applications : Sulfonamide derivatives are common in antimicrobial and diuretic drugs.
- Key Difference : The sulfonamide moiety enhances hydrogen-bonding capacity, contrasting with the thioether’s hydrophobic nature.
[(Diphenylmethyl)sulfanyl]acetic Acid
(2-Oxo-2-phenylethyl sulfanyl)-acetic Acid
- Structure : Phenacylthio group.
- Applications: Used in Michael addition-aldol condensation reactions to synthesize cyclohexanone derivatives .
- Key Difference : The ketone group enables nucleophilic addition, whereas bromobenzyl derivatives may favor electrophilic substitution.
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
- Structure: Xanthate group (isopropoxycarbonothioyl).
- Applications : Chain-transfer agent in RAFT polymerization of vinyl acetate .
- Key Difference : The xanthate group facilitates radical stabilization, critical for polymer synthesis, unlike bromobenzyl’s inertness in radical reactions.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide?
- Methodology : Synthesis typically involves coupling the benzothiadiazole and fluoropyridine moieties via amidation or alkylation. For example, a general procedure includes using DMF as a solvent, potassium carbonate (K₂CO₃) as a base, and heating under reflux to promote nucleophilic substitution or condensation reactions . Intermediate purification via column chromatography and characterization by NMR/HPLC is critical to confirm structural integrity.
Q. How can researchers validate the structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks to confirm cyclopropyl, benzothiadiazole, and fluoropyridine groups.
- HPLC-MS : Verify molecular weight and purity (>95% by area normalization).
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond connectivity .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for initial solubility. For stability, conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1 M HCl/NaOH, H₂O₂) followed by HPLC monitoring. Adjust pH or use co-solvents (e.g., PEG-400) for aqueous formulations .
Q. How can in vitro bioactivity assays be designed for this compound?
- Methodology : Use target-specific assays (e.g., enzyme inhibition, receptor binding) with positive controls. For example, a fluorometric assay measuring IC₅₀ values at varying concentrations (1 nM–100 µM) in triplicate. Include cytotoxicity profiling (e.g., MTT assay) to rule off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology : Employ design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for amide bond formation while minimizing side products like over-alkylation. Computational tools (e.g., DFT calculations) predict transition states to guide experimental adjustments .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : Investigate variables such as:
- Assay conditions (pH, ionic strength, cell line variability).
- Compound purity : Impurities >2% may skew results; re-characterize batches via LC-MS.
- Metabolic stability : Use liver microsomes to assess if rapid degradation in certain models explains discrepancies .
Q. What computational strategies support SAR studies for this compound?
- Methodology :
- Molecular docking : Map interactions with target proteins (e.g., benzothiadiazole binding to catalytic pockets).
- QSAR modeling : Train models on analogs to predict bioactivity and prioritize synthetic targets.
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic liability .
Q. How can cross-disciplinary approaches enhance mechanistic understanding?
- Methodology : Combine:
- Chemical biology : Photoaffinity labeling to identify cellular targets.
- Kinetic studies : Stopped-flow spectroscopy to resolve reaction intermediates.
- In situ spectroscopy (e.g., Raman) to monitor real-time structural changes .
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Methodology : Address:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
